CID 57347184
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 57347184 is a chemical compound registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered attention due to its distinctive chemical structure and reactivity, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of CID 57347184 involves specific reaction conditions and routes. One common method includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an aqueous solution to obtain an intermediate . This intermediate is then further processed to yield the final compound. Industrial production methods may vary, but they typically involve similar steps with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
CID 57347184 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
CID 57347184 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe to study biochemical pathways and interactions. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. Industrially, it is used in the production of various materials and chemicals, contributing to advancements in technology and manufacturing.
Wirkmechanismus
The mechanism of action of CID 57347184 involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the context of its use. In some cases, it may induce DNA damage or disrupt protein-protein interactions, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
CID 57347184 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous chemical structures or reactivity. For example, compounds with similar functional groups or molecular frameworks may exhibit comparable properties.
Eigenschaften
CAS-Nummer |
123333-81-3 |
---|---|
Molekularformel |
C35H23N7NaO12S4 |
Molekulargewicht |
884.836 |
IUPAC-Name |
4-[3-[2-[5,6-bis(4-sulfophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonic acid;sodium |
InChI |
InChI=1S/C35H23N7O12S4.Na/c43-55(44,45)24-11-3-20(4-12-24)29-31(22-7-15-26(16-8-22)57(49,50)51)39-41-34(37-29)28-2-1-19-36-33(28)35-38-30(21-5-13-25(14-6-21)56(46,47)48)32(40-42-35)23-9-17-27(18-10-23)58(52,53)54;/h1-19H,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54); |
InChI-Schlüssel |
JKQPQLPYPDBHQB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)O)C5=NC(=C(N=N5)C6=CC=C(C=C6)S(=O)(=O)O)C7=CC=C(C=C7)S(=O)(=O)O.[Na] |
Synonyme |
bis[bis(4-sulfophenyl)-1,2,4-triazin-3-yl]pyridine sodium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.